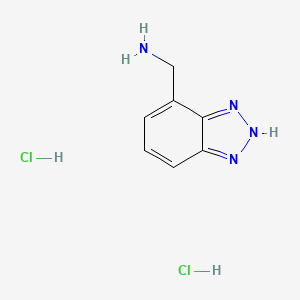

2H-Benzotriazol-4-ylmethanamine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical compounds like “2H-Benzotriazol-4-ylmethanamine;dihydrochloride” are typically used in various fields such as pharmaceuticals, chemical research, and industrial applications . They often have unique properties that make them useful for specific purposes.

Synthesis Analysis

The synthesis of chemical compounds involves a series of chemical reactions, with the aim of obtaining a product with specific properties. The process often involves the use of catalysts and specific conditions of temperature and pressure .Molecular Structure Analysis

The molecular structure of a compound determines its properties and behavior. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to analyze the structure of a molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide valuable information about its stability, reactivity, and potential uses .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability. These properties can give important insights into how the compound behaves under different conditions .Applications De Recherche Scientifique

Environmental Presence and Effects

Occurrence in the Environment

Benzotriazoles, including 2H-Benzotriazol-4-ylmethanamine derivatives, are widely used as UV stabilizers in cosmetics, as corrosion inhibitors in various industrial applications, and are known to persist in the environment. Studies have detected these compounds in sediment, sewage sludge, and surface waters, highlighting their widespread distribution and potential environmental impact (Zi-Feng Zhang et al., 2011).

Toxicity Assessment

Research into the toxicity of benzotriazoles and their derivatives has shown that these compounds can be harmful to aquatic life, underscoring the importance of monitoring and managing their presence in the environment (D. Pillard et al., 2001).

Synthetic Applications and Chemical Properties

Synthetic Chemistry

Benzotriazole derivatives serve as intermediates in the synthesis of complex organic molecules. For instance, they have been used in the synthesis of azetidinones with antifungal activity, highlighting their utility in medicinal chemistry and drug development (M. P. Toraskar et al., 2009).

Advanced Materials

The chemical properties of benzotriazole derivatives are exploited in the development of advanced materials, such as polymers and coatings, to enhance durability and resistance to UV degradation. This application is critical in extending the lifespan of materials exposed to sunlight (Dariusz Kiejza et al., 2022).

Environmental Degradation and Treatment

Photodegradation Studies

The fate of benzotriazoles under environmental conditions has been studied, with findings indicating that these compounds can undergo photodegradation when exposed to sunlight. This research is vital for understanding how benzotriazoles degrade in natural waters and the potential formation of harmful by-products (Cindy Weidauer et al., 2016).

Innovative Removal Techniques

Efforts to remove benzotriazole derivatives from water have included the use of advanced oxidation processes. Studies demonstrate the effectiveness of these methods in degrading benzotriazole UV stabilizers, contributing to the development of more efficient wastewater treatment technologies (Dariusz Kiejza et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2H-benzotriazol-4-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.2ClH/c8-4-5-2-1-3-6-7(5)10-11-9-6;;/h1-3H,4,8H2,(H,9,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRALOOIVSQVJMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Benzotriazol-4-ylmethanamine;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B2718786.png)

![Bis[(-)-pinanediolato]diboron](/img/structure/B2718788.png)

![N-(1-cyanocyclobutyl)-4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-methylbenzamide](/img/structure/B2718790.png)

![Ethyl 2-{[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2718791.png)

![ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2718795.png)

![2-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2718797.png)

![5-Fluoro-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2718799.png)